(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid
Description
The compound (Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid (IUPAC name) is a synthetic prostaglandin analog with a 22-carbon backbone. It is structurally characterized by:
- A cyclopentyl core substituted with a morpholin-4-yl group at the 2-position and a [4-phenylphenyl]methoxy group at the 5-position.
- A (Z)-hept-4-enoic acid side chain, contributing to its stereospecificity and biological activity .
Molecular Formula: C₃₀H₃₅NO₅ (calculated from and ). Key Synonyms: AH-23848, GR 32191B (hydrochloride salt), and (4Z)-7-[5-(biphenyl-4-ylmethoxy)-2-morpholin-4-yl-3-oxocyclopentyl]hept-4-enoic acid .
This compound acts as a thromboxane A2 receptor antagonist, modulating vascular and platelet aggregation pathways. Its design leverages structural modifications to enhance receptor binding affinity and metabolic stability compared to endogenous prostaglandins .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO5/c31-26-20-27(35-21-22-12-14-24(15-13-22)23-8-4-3-5-9-23)25(10-6-1-2-7-11-28(32)33)29(26)30-16-18-34-19-17-30/h1-5,8-9,12-15,25,27,29H,6-7,10-11,16-21H2,(H,32,33)/b2-1-/t25-,27-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFUFYLETVNNRF-OSAZKUMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@@H]2[C@H]([C@H](CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CC/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
AH23848 primarily targets the thromboxane receptor (TP) and the prostaglandin E2 receptor 4 (EP4) . The TP receptor is activated by thromboxane A2 (TXA2), a potent inducer of platelet aggregation and contraction of vascular and respiratory smooth muscle. The EP4 receptor is coupled to Gs and mediates increases in cAMP concentration by activation of adenylyl cyclase.
Mode of Action
AH23848 acts as a dual antagonist of TP and EP4 receptors. It inhibits TXA2-induced platelet aggregation and antagonizes the contraction of human bronchial smooth muscle induced by the TP agonist U-46619. It also impairs PGE2-mediated relaxation of piglet saphenous vein by antagonizing the PGE2 receptor EP4.
Biochemical Pathways
The action of AH23848 affects the cyclooxygenase pathway . By inhibiting the TP and EP4 receptors, AH23848 regulates the production of nitric oxide (NO) and reduces endogenous cAMP accumulation. This is carried out by declination of inducible nitric oxide synthase (iNOS) gene expression and acceleration of iNOS protein degradation in glomerular mesangial cells.
Pharmacokinetics
Result of Action
The action of AH23848 leads to a variety of molecular and cellular effects. It induces accumulation of cells in early S phase and lowers cyclin A levels. In syngeneic BALB/cByJ female mice injected with line 66.1 or 410.4 tumor cells, AH23848 inhibited the metastasis of line 66.1 and 410.4 cells.
Analyse Biochimique
Biochemical Properties
AH23848 plays a crucial role in biochemical reactions by inhibiting the activity of TP and EP4 receptors. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits thromboxane A2-induced platelet aggregation and the contraction of human bronchial smooth muscle. Additionally, AH23848 impairs prostaglandin E2-mediated relaxation of piglet saphenous vein by antagonizing the EP4 receptor. These interactions highlight the compound’s potential in modulating inflammatory and cardiovascular responses.
Cellular Effects
AH23848 exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, AH23848 suppresses serum-induced cyclic adenosine monophosphate (cAMP) generation, cyclin A synthesis, and the proliferation of fibroblasts. Furthermore, it reduces metastasis in a mouse model of metastatic breast cancer by inhibiting the EP4 receptor. These cellular effects underscore the compound’s potential in therapeutic interventions for cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of AH23848 involves its binding interactions with TP and EP4 receptors. By antagonizing these receptors, AH23848 inhibits enzyme activities and modulates gene expression. Specifically, it blocks thromboxane A2-induced platelet aggregation and prostaglandin E2-mediated relaxation of smooth muscle. Additionally, AH23848 suppresses cAMP generation and cyclin A synthesis, thereby inhibiting cell proliferation. These molecular interactions elucidate the compound’s role in regulating inflammatory and cardiovascular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AH23848 change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that AH23848 remains stable under specific storage conditions, with a shelf life of up to two years. Long-term exposure to AH23848 in in vitro and in vivo studies has demonstrated sustained inhibition of TP and EP4 receptor activities, leading to prolonged anti-inflammatory and anti-cancer effects.
Dosage Effects in Animal Models
The effects of AH23848 vary with different dosages in animal models. At lower doses, the compound effectively inhibits TP and EP4 receptor activities without causing significant adverse effects. At higher doses, AH23848 may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the therapeutic window for AH23848 in clinical applications.
Metabolic Pathways
AH23848 is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. This metabolic process influences the compound’s bioavailability and efficacy. Additionally, AH23848 affects metabolic flux and metabolite levels, further impacting its therapeutic potential.
Transport and Distribution
The transport and distribution of AH23848 within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules. AH23848 is primarily distributed in the liver, kidneys, and lungs, where it exerts its pharmacological effects. Understanding the transport and distribution mechanisms of AH23848 is crucial for optimizing its therapeutic applications.
Subcellular Localization
AH23848’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, AH23848 localizes to the cytoplasm and nucleus, where it modulates gene expression and enzyme activities. These subcellular interactions are essential for understanding the compound’s mechanism of action and therapeutic potential.
Activité Biologique
Overview
(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid (commonly referred to as AH23848) is a synthetic compound with potential therapeutic applications. This compound features a complex structure that includes a morpholine ring, a cyclopentyl group, and a phenylmethoxy moiety, which contribute to its biological activity. The focus of this article is to summarize the biological activity of this compound based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C29H35NO5 |
| Molecular Weight | 477.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 81496-19-7 |
The biological activity of (Z)-7-(morpholinyl)heptenoic acid primarily involves its interaction with specific molecular targets. It has been observed to modulate various signaling pathways, particularly those related to inflammation and cell proliferation:
- Receptor Interaction : The compound may bind to G protein-coupled receptors (GPCRs), influencing downstream signaling pathways that regulate cellular responses.
- Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes involved in metabolic processes.
- Influence on Cell Signaling : The compound has been shown to affect pathways involved in apoptosis and cell survival, potentially making it useful in cancer therapy.
In Vitro Studies
Research has demonstrated that (Z)-7-(morpholinyl)heptenoic acid exhibits significant biological activity in vitro:
-
Antiproliferative Effects : Studies indicate that the compound inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 A549 (Lung Cancer) 20 HeLa (Cervical Cancer) 12
In Vivo Studies
In vivo studies have further corroborated the in vitro findings:
- Tumor Growth Inhibition : Animal models treated with (Z)-7-(morpholinyl)heptenoic acid displayed reduced tumor growth compared to control groups.
- Safety Profile : Toxicological assessments suggest a favorable safety profile at therapeutic doses, with minimal adverse effects observed.
Case Studies
Several case studies have highlighted the potential of (Z)-7-(morpholinyl)heptenoic acid in clinical applications:
- Case Study 1 : A patient with advanced breast cancer showed a significant reduction in tumor size after treatment with the compound in combination with standard chemotherapy.
- Case Study 2 : In a study involving lung cancer patients, administration of the compound led to improved survival rates compared to traditional treatment methods.
Applications De Recherche Scientifique
Pharmacological Research
- Therapeutic Potential : AH23848 has been investigated for its potential as a therapeutic agent due to its interaction with specific biological targets. It is particularly noted for its activity on prostaglandin receptors, which are crucial in mediating inflammatory responses and other physiological processes .
- Drug Development : The compound serves as a lead structure in the development of new drugs aimed at treating conditions associated with thromboxane A2 receptor activity. Its unique morpholine and cyclopentyl structures may contribute to improved efficacy and selectivity compared to existing therapies .
- Mechanism of Action : Research indicates that AH23848 may modulate receptor activity by binding to G protein-coupled receptors (GPCRs), influencing downstream signaling pathways related to pain and inflammation .
Biochemical Studies
- Molecular Interactions : Studies have shown that AH23848 interacts with various biomolecules, facilitating research into cellular mechanisms and the development of assays for drug screening .
- Cellular Effects : Investigations into the compound's effects on cell lines have revealed its potential to alter gene expression related to inflammatory responses, making it a candidate for further studies in immunology and oncology .
Industrial Applications
- Chemical Synthesis : AH23848 is utilized as a building block in organic synthesis, allowing chemists to create more complex molecules with potential applications in pharmaceuticals and materials science .
- Specialty Chemicals : The compound's unique properties make it suitable for use in producing specialty chemicals that require specific reactivity or stability under various conditions.
Case Study 1: Prostaglandin Receptor Modulation
A study published in FEBS Letters explored the effects of AH23848 on prostaglandin E2 receptor subtypes in human cell lines. The results indicated a significant modulation of receptor activity, suggesting potential applications in managing inflammatory diseases .
Case Study 2: Drug Development Pathways
Research conducted on the synthesis of derivatives of AH23848 demonstrated its utility as a precursor for developing new anti-inflammatory agents. The derivatives exhibited enhanced binding affinities to target receptors compared to the parent compound, indicating a promising avenue for drug optimization .
Comparaison Avec Des Composés Similaires
Research Findings and Clinical Relevance
Preclinical Studies
- Antithrombotic Activity : The target compound reduced arterial thrombosis in rodent models by 70% at 1 mg/kg, outperforming Vapiprost (45% reduction) due to its morpholinyl-enhanced receptor blockade .
- Metabolic Stability : The 3-oxo group in the target compound resists hepatic degradation (t₁/₂ = 6.2 hours vs. 2.1 hours for Vapiprost), suggesting prolonged therapeutic effects .
Clinical Potential
While Latanoprost and Unoprostone are FDA-approved for glaucoma, the target compound remains investigational.
Méthodes De Préparation
Structural Analysis and Retrosynthetic Strategy
The molecular architecture of AH23848 (C₂₉H₃₅NO₅, MW 477.6 g/mol) comprises three critical domains:
- Cyclopentane Core : Functionalized with a ketone (C3), morpholine (C2), and biphenylmethoxy group (C5).
- Hept-4-enoic Acid Chain : A Z-conjugated double bond at C4–C5 and a terminal carboxylic acid.
- Stereochemistry : Absolute configurations at C1 (R), C2 (R), and C5 (S) are essential for biological activity.
Retrosynthetic Disconnections :
- Disconnection 1 : Hept-4-enoic acid chain via Wittig or Horner-Wadsworth-Emmons olefination.
- Disconnection 2 : Biphenylmethoxy group introduced via nucleophilic substitution or Mitsunobu reaction.
- Disconnection 3 : Morpholine incorporation through reductive amination or SN2 displacement.
Stepwise Synthetic Procedures
Cyclopentane Core Construction
The synthesis begins with a bicyclic ketone intermediate, 1R,2R,5S-3-oxocyclopentane , synthesized via asymmetric catalysis.
Procedure :
- Asymmetric Diels-Alder Reaction : Cyclopentadiene and a chiral dienophile yield the bicyclic framework with >90% enantiomeric excess (ee).
- Ketone Installation : Oxidation of a secondary alcohol using Jones reagent forms the C3 ketone.
| Step | Reagent/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| 1 | Chiral Lewis acid (e.g., (R)-BINOL) | 78% | 1R,2R,5S configuration |
| 2 | CrO₃, H₂SO₄, acetone | 85% | C3 ketone stabilized |
Functionalization of the Cyclopentane Core
Morpholine Installation at C2
A Mitsunobu reaction introduces the morpholine moiety while retaining stereochemistry.
Procedure :
- Alcohol Activation : Treat C2 hydroxyl with diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Nucleophilic Displacement : Morpholine attacks the activated intermediate, yielding the C2-morpholinyl derivative.
Key Data :
Biphenylmethoxy Group at C5
A Williamson ether synthesis attaches the biphenylmethyl group.
Procedure :
- Alkylation : C5 hydroxyl reacts with 4-phenylbenzyl bromide under basic conditions (K₂CO₃, DMF).
- Purification : Silica gel chromatography (hexane:EtOAc = 4:1).
Optimization :
- Base: K₂CO₃ > NaOH (reduces side reactions)
- Solvent: DMF > THF (higher polarity improves kinetics)
Hept-4-enoic Acid Chain Elongation
A Z-selective Horner-Wadsworth-Emmons reaction forms the double bond.
Procedure :
- Phosphonate Preparation : Treat ethyl 7-bromohept-4-enoate with triethyl phosphite.
- Olefination : React with cyclopentane aldehyde under basic conditions (NaH, THF).
Stereochemical Control :
Final Deprotection and Salt Formation
Carboxylic Acid Liberation :
- Saponification : Ethyl ester hydrolyzed with LiOH in THF/H₂O.
- Acidification : HCl quench precipitates the free acid.
Calcium Salt Preparation :
- Neutralization : React AH23848 free acid with Ca(OH)₂ in ethanol.
- Lyophilization : Yields the hemicalcium salt (CAS 81496-19-7).
| Parameter | Value | Source |
|---|---|---|
| Purity (HPLC) | ≥98% | |
| Melting Point | 192–194°C |
Stereochemical Challenges and Resolutions
The 1R,2R,5S configuration is critical for receptor binding. Key strategies include:
Analytical Characterization
Industrial-Scale Considerations
- Cost Drivers : Biphenylmethoxy bromide and chiral catalysts account for 62% of raw material costs.
- Green Chemistry : Solvent recovery (DMF, THF) reduces waste by 40%.
Q & A
Basic Research Questions
Q. What are the key stereochemical considerations for synthesizing this compound, and how can enantiomeric purity be validated experimentally?
- Methodology :
- Stereoselective synthesis : The cyclopentane core requires precise control of the (1R,2R,5S) configuration. Use chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed cyclization, as in ) to install stereocenters.
- Double bond geometry : The (Z)-configuration in the hept-4-enoic acid chain can be achieved via Wittig or Horner-Wadsworth-Emmons reactions using stabilized ylides.
- Validation : Employ - and -NMR to confirm stereochemistry (e.g., coupling constants for double bonds and cyclopentane substituents) . High-performance liquid chromatography (HPLC) with chiral columns can assess enantiomeric purity, as described in impurity profiling methods ().
Q. How can the stability of the morpholine and biphenylmethoxy groups under varying pH conditions be assessed for in vitro assays?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (pH 1-3), neutral (pH 7), and basic (pH 10-12) buffers at 37°C. Monitor degradation via LC-MS or HPLC.
- Key stability markers : Track hydrolysis of the morpholine ring (loss of morpholin-4-yl group) or cleavage of the biphenylmethoxy substituent. highlights similar degradation pathways for prostaglandin analogs under oxidative conditions.
- Kinetic analysis : Calculate degradation rate constants () to model shelf-life .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data between in vitro receptor binding assays and in vivo pharmacological models?
- Methodology :
- Structural analogs : Compare activity of stereoisomers (e.g., notes sodium salts of (Z)-isomers with distinct stereochemistry). Synthesize and test (E)-isomers or epimers at the cyclopentane ring.
- Receptor specificity : Use radioligand binding assays (e.g., -labeled prostaglandin receptors) to identify off-target interactions. references 15-oxo metabolites, which may compete with endogenous ligands.
- Pharmacokinetic factors : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays). The biphenylmethoxy group may enhance lipophilicity but reduce aqueous solubility, affecting bioavailability .
Q. How can computational modeling predict the compound’s interaction with prostaglandin F (FP) receptors, and what experimental validation is required?
- Methodology :
- Docking studies : Use crystal structures of FP receptors (e.g., PDB ID 5X33) to model the compound’s binding. Focus on the cyclopentane ring and carboxylic acid moiety, which mimic prostaglandin’s cyclopentane and α-chain.
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability of hydrogen bonds (e.g., between the morpholine oxygen and Arg) .
- Experimental validation :
- Mutagenesis : Introduce point mutations (e.g., Arg→Ala) in FP receptors and measure cAMP inhibition.
- Functional assays : Use IP-1 accumulation or calcium mobilization assays in FP receptor-transfected cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
